molecular formula C4H9O2Si B091689 Dimethylacetoxysilane CAS No. 18243-23-7

Dimethylacetoxysilane

Cat. No. B091689
CAS RN: 18243-23-7
M. Wt: 117.2 g/mol
InChI Key: JAQTWXMLZOYEOS-UHFFFAOYSA-N
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Description

Dimethylacetoxysilane is a chemical compound with the molecular formula C4H10O2Si . It has a molecular weight of 118.20700 . It is commonly used in industry .


Synthesis Analysis

Dimethylacetoxysilane can be synthesized from Chlorodimethylsilane and acetic acid . The synthesis process involves the reaction of these two compounds .


Molecular Structure Analysis

The molecular structure of Dimethylacetoxysilane consists of 4 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 1 silicon atom . The exact structure can be determined using various analytical techniques .


Chemical Reactions Analysis

The chemical reactions involving Dimethylacetoxysilane are complex and can involve multiple steps . The reactions can be influenced by various factors such as temperature, pressure, and the presence of catalysts .


Physical And Chemical Properties Analysis

Dimethylacetoxysilane has a boiling point of 87ºC at 760 mmHg . The flash point is 6.4ºC . The exact density and melting point are not available .

Scientific Research Applications

  • Silylating Reagent in Gas Chromatography : Dimethyldiacetoxysilane serves as a convenient reagent for the thermal stabilization of corticosteroids to form siliconides with good gas chromatographic properties (R. Kelly, 1969).

  • Electrochemiluminescence for Methamphetamine Detection : It has been used as a co-precursor in the immobilization of poly(p-styrenesulfonate) for the electrochemiluminescence determination of methamphetamine (C. Yi, Y. Tao, Bo Wang, Xi Chen, 2005).

  • Atmospheric Degradation Studies : Research on the atmospheric degradation of volatile organosilicon compounds, such as dimethylsilanediol, highlights the significant role of dimethylacetoxysilane in understanding environmental impacts (E. C. Tuazon, S. M. Aschmann, R. Atkinson, 2000).

  • Hydroxyl Group Protection in Chemical Synthesis : It's useful for protecting hydroxyl groups in the synthesis of various compounds, including prostaglandins (E. Corey, A. Venkateswarlu, 1972).

  • Environmental Fate of Siloxanes : Studies on the environmental distribution, migration, and degradation of siloxanes, including dimethylsiloxanes and modified siloxanes, provide insights into their global usage and environmental impact (Xiaoling Xiang, NanNan Liu, Lin Xu, Yaqi Cai, 2021).

  • Inhalation Toxicity Studies : Research into the acute, 2-week, and 13-week inhalation toxicity of dimethylethoxysilane in rats contributes to our understanding of its safety profile (D. Dodd, B. O. Stuart, S. J. Rothenberg, M. Kershaw, P. Mann, J. James, C. Lam, 1994).

  • Polysiloxane Research for Gas Sensors : Investigating novel polysiloxanes for their use as chemosensitive coatings in acoustoelectronic sensors, enhancing the development of sensitive and selective gas sensors (M. Grabka, K. Jasek, Z. Witkiewicz, 2021).

Safety And Hazards

The safety data sheet for Dimethylacetoxysilane suggests that it is a highly flammable liquid and vapor . It can cause skin and eye irritation . In case of exposure, it is recommended to wash off with soap and plenty of water and consult a physician .

properties

InChI

InChI=1S/C4H9O2Si/c1-4(5)6-7(2)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQTWXMLZOYEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylacetoxysilane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
VV Kazakova, AS Zhiltsov, OB Gorbatsevitch… - Journal of Inorganic and …, 2012 - Springer
… The product (21.98 g) including 86% of (acetoxymethyl)dimethylacetoxysilane according to GC-data was obtained by vacuum distillation at 41–44 C, 1 torr (yield 33%). …
Number of citations: 26 link.springer.com
IB Meshkov, AA Kalinina, VV Kazakova… - INEOS …, 2020 - researchgate.net
… The third approach was based on the synthesis of silica sols from tetraethoxysilane followed by termination at the final step again with dimethylacetoxysilane bearing di- or triethylene …
Number of citations: 18 www.researchgate.net
V Gevorgyan, L Borisova, E Lukevies - Journal of organometallic chemistry, 1992 - Elsevier
… We have found that dimethylacetoxysilane 28 undergoes rearrangement to trimethylacetoxysilane 29 under mild conditions in the presence of Pt on silica gel (0.1 M solution in hexane, […
Number of citations: 7 www.sciencedirect.com
E Lukevits, L Borisova, V Gevorgyan - Chemistry of Heterocyclic …, 1993 - Springer
We generalize data on the reactivity of furyl-, dihydrofuryl-, tetrahydrofuryl-, dihydropyranyl-, and tetrahydropyranylsilanes and -germanes in reactions with nucleophilic reagents. We …
Number of citations: 4 link.springer.com
JW Wilt, SM Keller - Journal of the American Chemical Society, 1983 - ACS Publications
… (internal standard), and a 0.1 mol equiv of di-ZerZ-butyl peroxide (DTBP) as initiator, the formation of the rearranged and principal product (chloromethyl)dimethylacetoxysilane (3) was …
Number of citations: 13 pubs.acs.org
M Jakoubkova, P Reich, Z Papoušková… - Collection of …, 1973 - cccc.uochb.cas.cz
… The yield of (acetoxymethyl)dimethylacetoxysilane was further increased by cleaving the by-product of this reaction, bis-l,3-(acetoxymethyl)-I,I,3,3-tetramethyldisiloxane (A) with …
Number of citations: 10 cccc.uochb.cas.cz

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